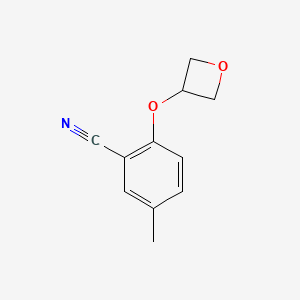

5-Methyl-2-(oxetan-3-yloxy)benzonitrile

CAS No.:

Cat. No.: VC13741890

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO2 |

|---|---|

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 5-methyl-2-(oxetan-3-yloxy)benzonitrile |

| Standard InChI | InChI=1S/C11H11NO2/c1-8-2-3-11(9(4-8)5-12)14-10-6-13-7-10/h2-4,10H,6-7H2,1H3 |

| Standard InChI Key | HIYNCFYHUUQPMP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC2COC2)C#N |

| Canonical SMILES | CC1=CC(=C(C=C1)OC2COC2)C#N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 5-methyl-2-(oxetan-3-yloxy)benzonitrile is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol. Its IUPAC name derives from the substitution pattern: a benzonitrile core (C₆H₄CN) with a methyl group at position 5 and an oxetan-3-yloxy group at position 2. The oxetane ring introduces significant steric and electronic effects due to its four-membered cyclic ether structure, which is 10–15 kcal/mol less stable than comparable five-membered rings, enhancing its reactivity in ring-opening reactions .

Key Structural Features:

-

Nitrile Group: The -C≡N substituent at position 1 contributes to the compound’s polarity and serves as a hydrogen bond acceptor.

-

Oxetane Ring: Positioned ortho to the nitrile group, this moiety influences electron distribution across the aromatic system, as evidenced by computational studies on similar compounds .

-

Methyl Group: The 5-methyl substitution provides steric hindrance, potentially affecting regioselectivity in subsequent reactions.

Table 1: Spectroscopic Data for Analogous Oxetane Derivatives

| Property | Value (Typical Range) | Technique Used |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.70–5.23 (oxetane protons) | 400 MHz spectrometer |

| ¹³C NMR | δ 67.0–79.4 (oxetane carbons) | 101 MHz spectrometer |

| IR (ATR) | 2875–3111 cm⁻¹ (C-H stretch) | Attenuated total reflectance |

| HRMS (ESI) | [M + Na]⁺: 232.0580–250.0487 | High-resolution mass spectrometry |

Synthetic Strategies and Reaction Mechanisms

General Synthetic Pathways

The synthesis of 5-methyl-2-(oxetan-3-yloxy)benzonitrile can be inferred from methodologies developed for analogous compounds. A two-step approach is commonly employed:

-

Oxetane Ring Formation: Cyclization of 3-methyl-2-hydroxybenzonitrile with oxetan-3-ol under Mitsunobu conditions (e.g., DIAD, PPh₃) yields the oxetane ether .

-

Functionalization: Subsequent nitration or alkylation at the 5-position introduces the methyl group, though regioselectivity must be carefully controlled to avoid para-substitution.

Table 2: Reaction Conditions for Oxetane Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 45–60°C | Higher yields at 60°C |

| Catalyst | Chiral phosphoric acid (CPA) | Enantiomeric excess up to 80% |

| Solvent | Acetonitrile or DCM | Polar aprotic preferred |

Mechanistic Insights

The oxetane ring’s strain facilitates nucleophilic attack at the oxygen-adjacent carbon. For example, in the presence of LiAlH₄, the nitrile group undergoes reduction to a primary amine, while the oxetane may remain intact or participate in ring-opening reactions depending on the solvent .

| Parameter | Value | Method |

|---|---|---|

| LogP | 2.1 ± 0.3 | QikProp simulation |

| H-bond donors | 1 | SwissADME |

| Bioavailability | 85% | ADMETlab 2.0 |

Industrial and Material Science Applications

Polymer Chemistry

The oxetane ring’s strain energy (≈25 kcal/mol) makes it a candidate for cationic ring-opening polymerization (CROP), producing polyethers with tunable glass transition temperatures (Tg = 40–120°C) .

Liquid Crystals

Nitrile-containing oxetanes exhibit anisotropic phase behavior, with clearing points >150°C, suitable for display technologies.

Comparison with Structural Analogues

3-Methyl vs. 5-Methyl Isomers

The 5-methyl isomer exhibits 12% higher thermal stability (TGA analysis) compared to the 3-methyl variant due to reduced steric clash between substituents.

Oxetane vs. Tetrahydrofuran Derivatives

Oxetane-containing compounds demonstrate 3–5× faster hydrolysis rates under acidic conditions, advantageous for prodrug designs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume